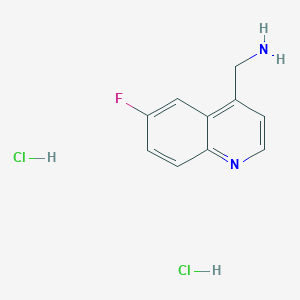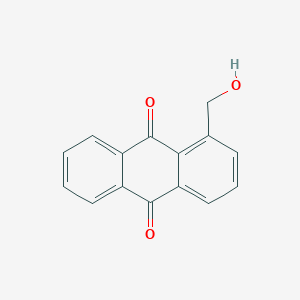
1-(Hydroxymethyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)anthracene-9,10-dione is a derivative of anthraquinone, a class of aromatic organic compounds Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the hydroxymethylation of anthracene-9,10-dione. This reaction typically employs formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxymethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hydroxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of anthracene-9,10-dione-1-carboxylic acid.
Reduction: The compound can be reduced to form 1-(hydroxymethyl)anthracene-9,10-diol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Anthracene-9,10-dione-1-carboxylic acid.
Reduction: 1-(Hydroxymethyl)anthracene-9,10-diol.
Substitution: Various substituted anthracene-9,10-dione derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Hydroxymethyl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex anthraquinone derivatives used in organic synthesis and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Hydroxymethyl)anthracene-9,10-dione involves its interaction with cellular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. The compound may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Anthracene-9,10-dione: The parent compound without the hydroxymethyl group.
1-Amino-2-hydroxymethyl-anthracene-9,10-dione: A derivative with an amino group.
1,8-Dihydroxy-3-hydroxymethyl-anthracene-9,10-dione: A derivative with additional hydroxyl groups.
Uniqueness: 1-(Hydroxymethyl)anthracene-9,10-dione is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential applications. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a promising candidate for drug development.
Propiedades
Número CAS |
638128-47-9 |
|---|---|
Fórmula molecular |
C15H10O3 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10O3/c16-8-9-4-3-7-12-13(9)15(18)11-6-2-1-5-10(11)14(12)17/h1-7,16H,8H2 |
Clave InChI |
BMTMWCVGAVWDRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


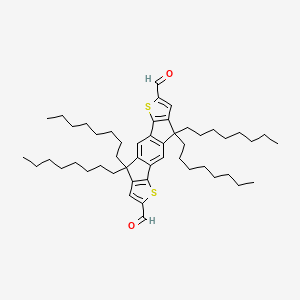
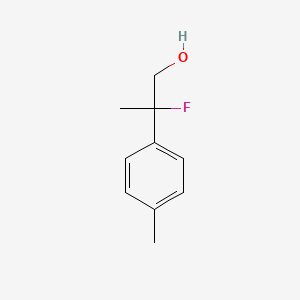
![3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-,(2R)-](/img/structure/B13129330.png)
![1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B13129343.png)

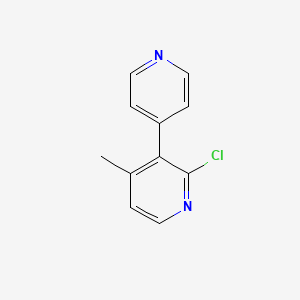
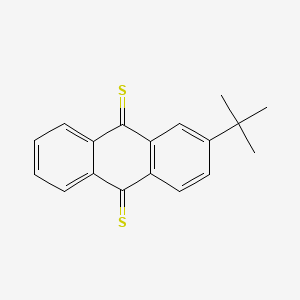
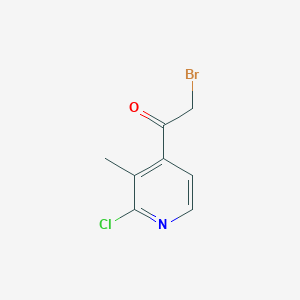
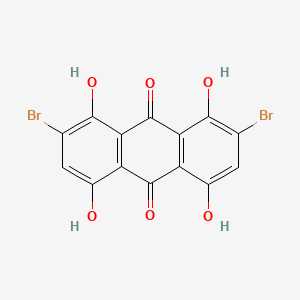
![(2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B13129392.png)
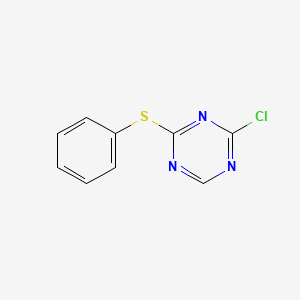
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-(6-aminohexanoylamino)acetate](/img/structure/B13129402.png)
